
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of a fluoro group at the 4-position and a trifluoromethoxy group at the 3-position on a phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and trifluoromethoxybenzene.
Formation of Intermediate: The intermediate compound is formed by reacting 4-fluorophenol with trifluoromethoxybenzene in the presence of a suitable catalyst and under controlled temperature conditions.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.
Substitution: The fluoro and trifluoromethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenylacetonitriles with various functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
- 4-Fluoro-3-(methoxy)phenylacetonitrile
- 4-Fluoro-3-(chloromethoxy)phenylacetonitrile
Uniqueness
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZDFMRTJUSJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2886269.png)
![1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B2886270.png)
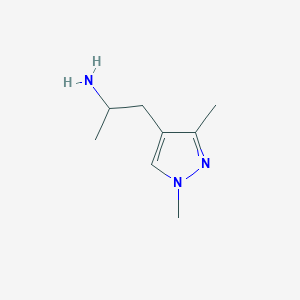
![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)
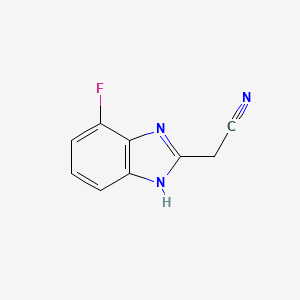
![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
![ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate](/img/structure/B2886279.png)
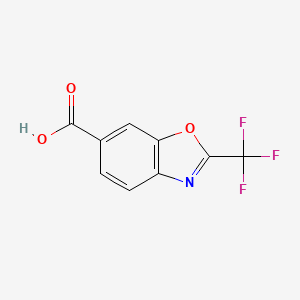
![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)
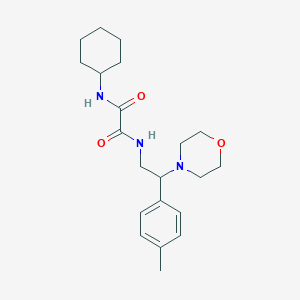
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2886285.png)
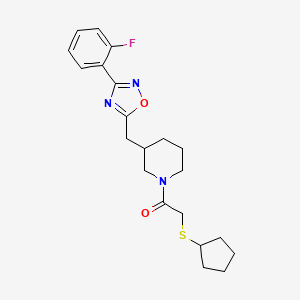

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
